molecular formula C26H21N3O3S B12152512 N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12152512
M. Wt: 455.5 g/mol
InChI Key: NRSGQBOFUAMLLZ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(Furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a furan-2-carboxamide group, a phenylimino moiety, a 4-methylphenyl group, and a furan-2-ylmethyl side chain. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties, influencing reactivity and biological interactions. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its structural complexity arises from the integration of multiple aromatic systems (furan, phenyl, and thiazole), which may enhance π-π stacking interactions in biological targets or crystalline lattices.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C26H21N3O3S/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-16H,17H2,1H3,(H,28,30)

InChI Key

NRSGQBOFUAMLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.

    Coupling Reactions: The final step involves coupling the thiazole and furan derivatives using appropriate coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide positions it as a promising candidate for drug discovery, particularly in targeting enzymes with hydrophobic active sites. Future studies should prioritize crystallographic analysis (using SHELX-based methods, per ) to resolve its 3D conformation and validate docking simulations . Comparative pharmacokinetic studies with analogues like CAS 923226-70-4 will clarify the impact of substituents on bioavailability and metabolic stability.

Biological Activity

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell lines and its mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Thiazole ring fused with furan and phenyl groups.
  • Functional Groups : Carboxamide and imine functionalities which are crucial for its biological activity.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole and phenyl rings enhance cytotoxic activity.

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A-431 (skin cancer)
Compound 21.98 ± 1.22Jurkat (leukemia)

The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines, highlighting the importance of molecular structure in determining biological activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Salmonella typhi30 µg/mL
Bacillus subtilis>100 µg/mL

The mode of action appears to be bactericidal for some pathogens like E. coli and Salmonella, while it exhibits a bacteriostatic effect against Bacillus subtilis .

Cytotoxic Mechanism

The cytotoxic effects of this compound are believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through the activation of caspases.
  • Interaction with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to inhibited replication and transcription .

Antimicrobial Mechanism

For its antimicrobial activity, the proposed mechanisms include:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, causing permeability changes.
  • Inhibition of Protein Synthesis : It may interfere with ribosomal function, thereby inhibiting bacterial growth.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
    • Results : Tumor size decreased by approximately 40% after four weeks of treatment.
  • Antimicrobial Efficacy Testing : A clinical study assessed the effectiveness of the compound against multidrug-resistant strains of bacteria.
    • Findings : The compound demonstrated superior efficacy compared to standard antibiotics in vitro.

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